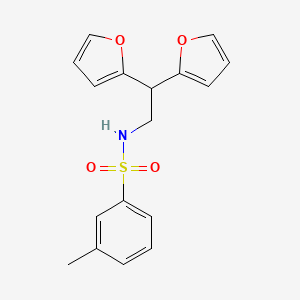

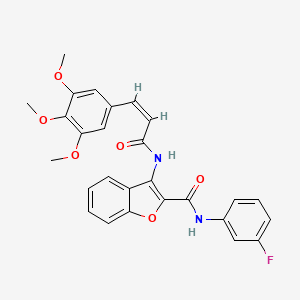

![molecular formula C21H19ClN2O3S B2433381 (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1321772-30-8](/img/structure/B2433381.png)

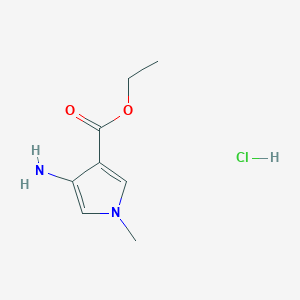

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

The compound’s π-conjugated structure makes it suitable for optoelectronic applications. Researchers have explored its potential in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Notably, the compound’s absorption and emission properties can be tuned by modifying its chemical structure .

Organic Semiconductors

As a π-conjugated material, this compound has been investigated for its semiconducting properties. It can serve as an active layer in organic thin-film transistors (OTFTs) due to its charge transport capabilities. Researchers have achieved promising field-effect mobilities (up to 5.2 cm² V⁻¹ s⁻¹) using derivatives of this compound .

Fluorescent Materials

The compound exhibits strong fluorescence, especially in the near-infrared (NIR) region. Researchers have developed derivatives with high quantum yields (Φ) for fluorescence emission. For instance, TbT-Fluors display full-color tunable emission with Φ ranging from 61% to 99% in various solvents .

Anticonvulsant and Analgesic Agents

While not directly related to its optoelectronic properties, it’s worth noting that derivatives of this compound have been synthesized and evaluated for anticonvulsant and antinociceptive (analgesic) activity. These studies explore its potential therapeutic applications .

Corrosion Inhibitors

Thiophene derivatives, including this compound, have been investigated as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion is of practical importance .

Future Directions

Researchers continue to explore novel modifications and applications of this compound. Strategies include enhancing its electron-donor properties, designing complementary acceptor materials, and achieving high-performance semitransparent photovoltaic devices. The field remains dynamic, with ongoing efforts to optimize its properties and broaden its applications .

Zukünftige Richtungen

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-2-27-21(26)18-15-8-4-6-10-17(15)28-20(18)24-19(25)14(12-23)11-13-7-3-5-9-16(13)22/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,24,25)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFZNUTEKJCLU-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

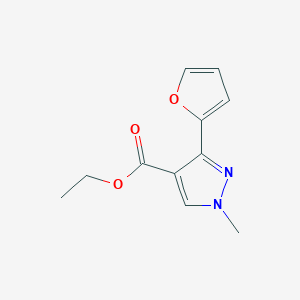

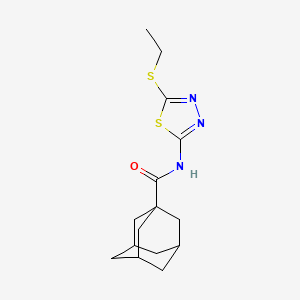

![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)

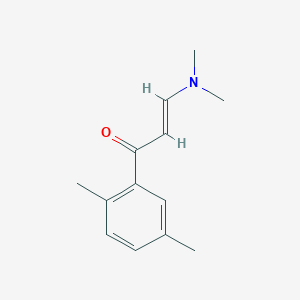

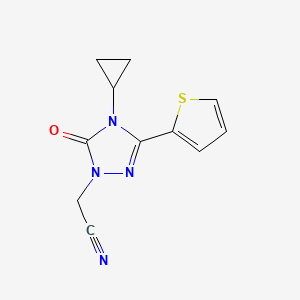

![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)

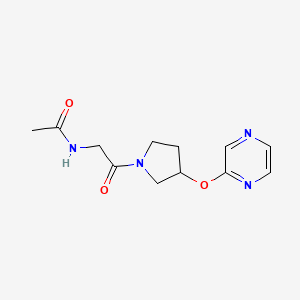

![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)